(3-(Ethylthio)phenyl)methanamine
Overview
Description
(3-(Ethylthio)phenyl)methanamine is an organic compound with the molecular formula C9H13NS It is a member of the phenylalkylamine class, characterized by the presence of an ethylthio group attached to a phenyl ring, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Ethylthio)phenyl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with the selection of a suitable starting material, such as 3-bromothiophenol.
Ethylation: The thiophenol undergoes ethylation using ethyl bromide in the presence of a base like potassium carbonate to form 3-(ethylthio)phenol.
Amination: The ethylthio group is then introduced through a nucleophilic substitution reaction with methanamine under controlled conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing bulk reactors to handle large quantities of reactants.
Catalysts: Employing catalysts to enhance reaction rates and yields.
Purification: Implementing purification techniques such as distillation and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: (3-(Ethylthio)phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the amine group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
(3-(Ethylthio)phenyl)methanamine has diverse applications in scientific research:
Chemistry: It serves as a versatile building block for synthesizing pharmaceuticals, agrochemicals, and materials for organic electronics.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (3-(Ethylthio)phenyl)methanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: It may modulate biochemical pathways related to neurotransmission, metabolism, and cellular signaling.
Comparison with Similar Compounds
(3-(Methylthio)phenyl)methanamine: Similar structure but with a methylthio group instead of an ethylthio group.
(3-(Propylthio)phenyl)methanamine: Contains a propylthio group, offering different reactivity and properties.
Uniqueness:
Reactivity: The ethylthio group in (3-(Ethylthio)phenyl)methanamine provides unique reactivity compared to its methyl and propyl analogs.
Applications: Its specific structure makes it suitable for certain applications in pharmaceuticals and materials science that other similar compounds may not be as effective for.
Properties
IUPAC Name |
(3-ethylsulfanylphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c1-2-11-9-5-3-4-8(6-9)7-10/h3-6H,2,7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSXLOMVDSFFHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716962 | |
Record name | 1-[3-(Ethylsulfanyl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885268-81-5 | |
Record name | 1-[3-(Ethylsulfanyl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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